

# Comprehensive Technical Guide to Alpha-Casozepine: Biochemistry, Mechanisms, and Experimental Protocols

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## Compound Focus: alpha-Casozepine

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## Introduction and Biochemical Properties

**Alpha-casozepine** ( $\alpha$ -CZP) represents a significant bioactive peptide derived from bovine milk proteins with demonstrated **anxiolytic and sleep-promoting properties** without the typical side effects associated with pharmaceutical benzodiazepines. This decapeptide, with the amino acid sequence **YLGYLEQLLR**, corresponds to fragments 91-100 of the bovine  $\alpha$ s1-casein molecule [1] [2]. The peptide is liberated from its parent protein through **controlled tryptic hydrolysis** of bovine  $\alpha$ s1-casein, resulting in a hydrolysate containing  $\alpha$ -CZP as the primary bioactive component [3]. This technical review comprehensively examines the biochemical properties, mechanism of action, experimental evidence, and research methodologies related to  $\alpha$ -CZP and its source tryptic hydrolysate (commercially known as Lactium), providing researchers and pharmaceutical development professionals with essential information for further investigation and application.

The **molecular characteristics** of  $\alpha$ -CZP facilitate its biological activity despite the challenges of oral administration. With a molecular weight of 1243.44 Da, this hydrophobic peptide demonstrates surprising stability in the gastrointestinal environment due to particular structural features. Research indicates that the N-terminal region (YLGYL) exhibits **exceptional resistance to proteolytic degradation** by gastric and pancreatic enzymes, particularly the peptide bonds between residues 91-95 [4]. This stability allows for the

formation of active peptide fragments during digestion, including YLGYLEQ ( $\alpha$ 1-CN f91-97) and YLGYL ( $\alpha$ 1-CN f91-95), both of which have demonstrated anxiolytic activity in behavioral studies [4] [2]. The presence of these stable fragments suggests that multiple peptides may contribute to the overall biological effects observed after oral administration of the tryptic hydrolysate.

## Mechanism of Action: Pharmacological Pathways

### GABAergic Signaling Pathway

The primary mechanism through which **alpha-casozepine** exerts its anxiolytic effects involves modulation of the **GABAergic neurotransmitter system**, specifically via interaction with GABAA receptors. **Alpha-casozepine** functions as a **ligand for the benzodiazepine binding site** on GABAA receptors, facilitating the opening of chloride ion channels and enhancing inhibitory neurotransmission [3] [5]. This mechanism was conclusively demonstrated through receptor binding studies and electrophysiological experiments showing that  $\alpha$ -CZP increases chloride influx in neuroblastoma cells, an effect that is completely blocked by the competitive GABAA receptor antagonist bicuculline [6] [7].

Further evidence for this mechanism comes from antagonist studies using flumazenil, a specific benzodiazepine site antagonist. When flumazenil was administered prior to  $\alpha$ -CZP or its parent tryptic hydrolysate, it **completely antagonized the anxiolytic effects** in the conditioned defensive burying test, confirming the essential role of the benzodiazepine binding site [3] [5]. Importantly, while  $\alpha$ -CZP shares this molecular target with pharmaceutical benzodiazepines, its binding affinity is approximately **10,000 times lower** than that of diazepam, which may explain its more favorable side effect profile [5]. Unlike traditional benzodiazepines,  $\alpha$ -CZP does not produce significant sedation, memory impairment, tolerance, or dependence in animal models or human studies, making it a particularly interesting compound for development as a functional ingredient or therapeutic agent [5] [7].

### Central Activity and Digestive Stability

A key consideration for orally administered peptides is whether they can reach their central targets in active form. Research has definitively established that  $\alpha$ -CZP and its active fragments do **not require the vagus**

**nerve** for their anxiolytic effects, indicating direct central activity rather than peripheral mediation. This was demonstrated through subdiaphragmatic vagotomy experiments in rats, where vagotomised animals showed **equivalent anxiolytic responses** to non-vagotomised controls following administration of the casein tryptic hydrolysate [3] [5].

The **digestive stability** of  $\alpha$ -CZP has been thoroughly investigated using in vitro models simulating gastrointestinal conditions. When subjected to pepsin, chymotrypsin/trypsin, or Corolase PP (a pancreatic enzyme preparation),  $\alpha$ -CZP demonstrated varying degradation patterns while maintaining bioactive fragments. Specifically, the peptide bonds in the region 91-95 (YLGYL) proved **completely resistant to hydrolysis** by all proteases tested, while the C-terminal portion was more susceptible to cleavage [4]. This resulted in the formation of stable, active fragments including YLGYLEQ (91-97) and YLGYL (91-95), both of which have demonstrated anxiolytic activity in behavioral tests [4] [2]. The stability of these N-terminal fragments ensures that bioactive components survive gastrointestinal transit to exert their effects on central nervous system targets.

Table 1: Bioactive Fragments Derived from **Alpha-Casozepine** Digestion

Peptide Fragment	Amino Acid Sequence	Length	Anxiolytic Activity	Stability to Proteolysis
Alpha-casozepine (full)	YLGYLEQLLR	10 aa	Confirmed (rat/mouse)	Moderate
$\alpha$ s1-CN f91-97	YLGYLEQ	7 aa	Confirmed (rat)	High
$\alpha$ s1-CN f91-95	YLGYL	5 aa	Confirmed (mouse)	Very high

## Experimental Evidence of Efficacy

### Animal Behavioral Studies

The anxiolytic properties of **alpha-casozepine** and its parent tryptic hydrolysate have been extensively demonstrated in multiple animal species using well-validated behavioral models. In rodents, the tryptic

hydrolysate of bovine  $\alpha$ s1-casein (CH) containing  $\alpha$ -CZP has shown consistent **anxiolytic-like effects** across various tests including the conditioned defensive burying test, light/dark box, and elevated plus maze [3] [2]. These effects were observed at oral doses ranging from 15-500 mg/kg, with optimal anxiolytic activity typically seen at 15 mg/kg in rats and 150 mg/kg in mice [3] [6]. The efficacy appears to be **comparable to low-dose diazepam** (1-3 mg/kg) but without the significant sedative effects or motor impairment associated with pharmaceutical benzodiazepines [6] [7].

Beyond rodent models, the anxiolytic effects have been replicated in several other species, demonstrating the cross-species activity of this peptide. Studies in cats, dogs, horses, and ponies have shown **reduced anxiety-related behaviors** and **improved stress responses** following administration of the casein hydrolysate [5]. For example, in horses, administration of the hydrolysate resulted in reduced alertness and increased relaxation behaviors without affecting performance parameters, suggesting potential applications for managing anxiety in performance animals [5]. The consistency of these effects across diverse species strengthens the evidence for fundamental physiological activity rather than species-specific effects.

## Human Clinical Trials

The translation of preclinical findings to human applications has been investigated in several clinical trials, demonstrating significant effects on stress, anxiety, and sleep quality. In a randomized, double-blind, placebo-controlled study involving a general population with sleep disorders, a nutritional supplement containing alpha-s1-casein tryptic hydrolysate (150 mg) and L-theanine (50 mg) administered once daily for four weeks resulted in **significant improvements** in multiple sleep parameters [8]. Specifically, the treatment group demonstrated significantly lower scores for sleep latency, sleep disturbances, and daytime dysfunction compared to the placebo group receiving skimmed milk powder [8].

Perhaps more notably, the psychological benefits extended beyond sleep improvements to encompass broader mood dimensions. The intervention group showed **significant reductions in anxiety and stress scores** from week three onward, with significantly lower depression scores observed by week four [8]. These results suggest that the anxiolytic properties observed in animal models translate to meaningful psychological benefits in humans. Additional clinical studies have demonstrated that  $\alpha$ s1-casein tryptic hydrolysate reduces stress-related symptoms in women and moderates hemodynamic responses to mental and physical stress in healthy volunteers, further supporting its potential as a natural alternative for stress management [5].

Table 2: Summary of Key Clinical Findings for Alpha-S1 Casein Tryptic Hydrolysate

Study Population	Dose & Duration	Primary Outcomes	Secondary Outcomes	Reference
Japanese population with sleep disorder	Not specified	Improved sleep quality	Reduced stress	[9]
Women with stress-related symptoms	30 days	Decreased stress-related symptoms	-	[5]
Mixed population with sleep disorder	150mg CH + 50mg L-theanine, 4 weeks	Improved sleep latency, disturbance, daytime dysfunction	Reduced anxiety, stress, depression	[8]
Healthy volunteers facing stress	Single dose	Modulated blood pressure and cortisol response	-	[5]

## Research Methods and Experimental Protocols

### Standardized Behavioral Assays

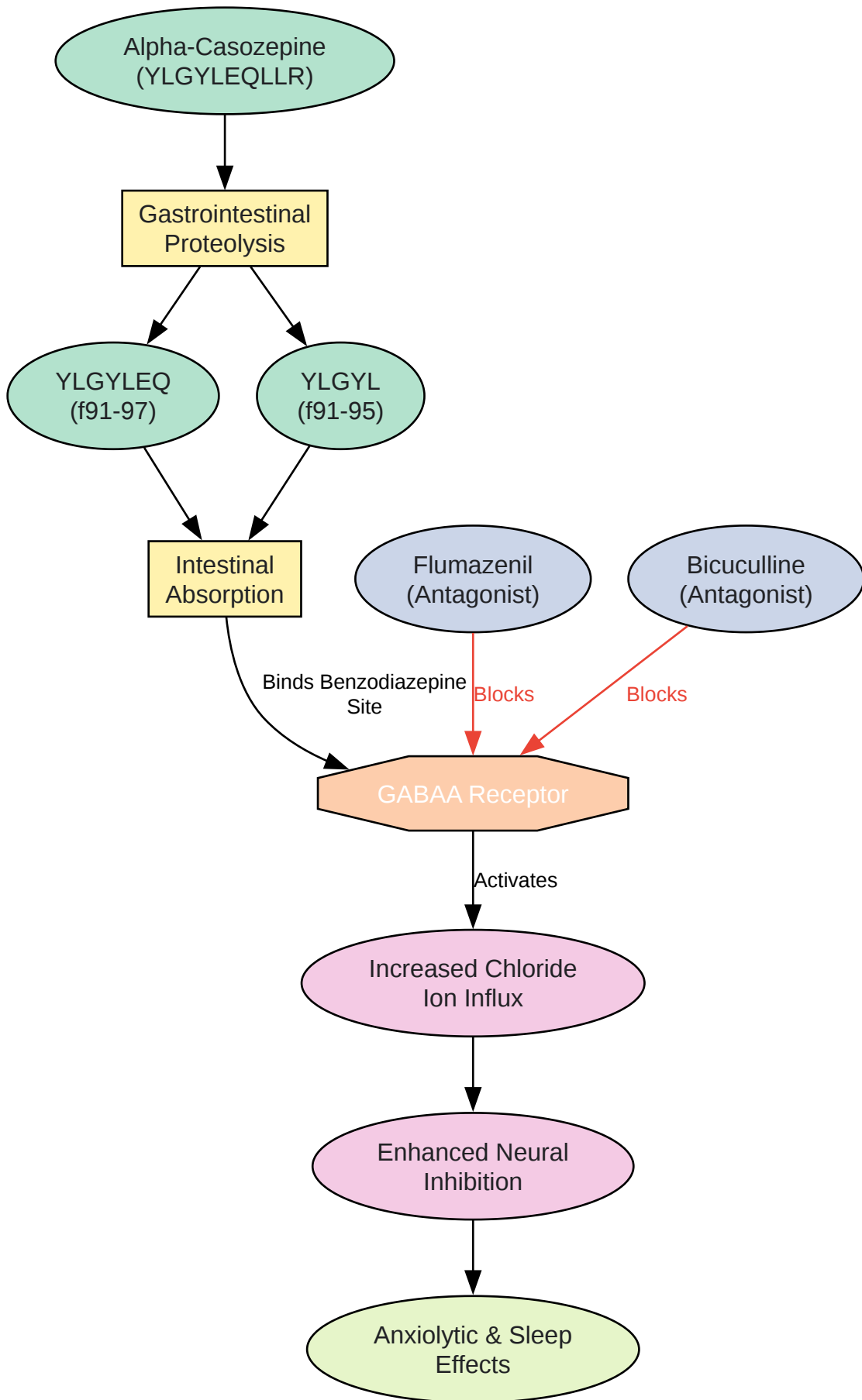
The anxiolytic activity of **alpha-casozepine** and its related peptides has been systematically evaluated using well-validated animal models of anxiety. The **conditioned defensive burying test** in rats has been particularly useful for quantifying anxiolytic effects. In this paradigm, rats receive an electric shock from a protruding probe and subsequently bury the probe with bedding material. Anxiolytic compounds typically reduce the time spent burying without affecting general motor activity. Researchers have successfully employed this test by administering test compounds (e.g.,  $\alpha$ -CZP at 15 mg/kg orally) 60 minutes before testing and quantifying burying behavior over a 10-15 minute observation period [3] [5]. Antagonist studies can be incorporated by administering flumazenil (10 mg/kg intraperitoneally) 80 minutes before testing to confirm mechanism of action [5].

The **light/dark box test** in mice provides another well-characterized model for assessing anxiolytic activity. This test capitalizes on the natural conflict between exploratory drive and aversion to brightly lit spaces in mice. Test compounds are typically administered 30 minutes before placement in the apparatus, with behavior recorded for 5 minutes [2] [10]. Key parameters include time spent in the light compartment, number of transitions between compartments, and latency to first enter the light area. Anxiolytic compounds typically increase time in light areas and transitions between compartments. This model has been successfully used to demonstrate the activity of not only  $\alpha$ -CZP itself but also its digestive fragments including YLGYL and YLGYLEQ [2]. For sleep-related studies, the **pentobarbital-induced sleep test** provides a sensitive measure, where test compounds are administered before a subhypnotic dose of pentobarbital, with sleep latency and duration recorded [6] [7].

## Molecular and Neurobiological Techniques

Understanding the mechanism of action of **alpha-casozepine** has required the application of diverse molecular and neurobiological techniques. **Receptor binding studies** have been essential for characterizing the interaction between  $\alpha$ -CZP and the GABAA receptor. These assays typically use radiolabeled flunitrazepam as the benzodiazepine site ligand and rat cortical membranes as the receptor source, allowing determination of binding affinity ( $K_i$  values) and mechanism of competition [1]. For functional assessment of GABAA receptor activation, **chloride influx assays** in human neuroblastoma cells (SH-SY5Y) have proven valuable, measuring fluorescence quenching of chloride-sensitive dyes following receptor activation [6] [7].

To map the neuroanatomical sites of action, researchers have employed **c-Fos immunostaining** as a marker of neuronal activation. This technique involves administering test compounds followed by an anxiety-provoking stimulus (such as exposure to the light/dark box), then perfusing animals 90 minutes post-testing to capture peak c-Fos expression [2] [10]. Brain sections are then processed with anti-c-Fos antibodies and fluorescent secondary antibodies, allowing quantification of activated neurons in specific regions including the prefrontal cortex, amygdala, nucleus of the tractus solitarius, periaqueductal gray, and raphe nuclei [2] [10]. This approach has revealed distinct patterns of brain activation for  $\alpha$ -CZP compared to diazepam, suggesting potentially different mechanisms despite shared molecular targets.



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*Mechanism of Action Pathway for **Alpha-Casozepine** and Derived Peptides - illustrating the proteolytic processing, receptor binding, and pharmacological effects with key molecular intervention points.*

## Applications, Formulation, and Commercial Considerations

### Product Development and Applications

The tryptic hydrolysate of alpha-S1 casein containing **alpha-casozepine** (commercially developed as Lactium) represents a **well-characterized functional ingredient** with applications in stress relief, sleep improvement, and overall mood enhancement. Formulation strategies must account for the peptide's stability, bioavailability, and potential synergistic effects with other ingredients. Clinical evidence supports the combination of the casein hydrolysate (150 mg) with L-theanine (50 mg) for improved sleep quality and reduced anxiety [8], suggesting potential for multi-component formulations targeting specific health benefits. The **favorable safety profile** of the hydrolysate, with no reported side effects, tolerance, or dependence issues in clinical studies, positions it as an attractive alternative to pharmaceutical interventions for subclinical anxiety and stress-related sleep disturbances [5] [9].

Dosage considerations for the casein hydrolysate have been established through both animal and human studies. Effective doses in human trials typically range from 150-300 mg per day of the hydrolysate, which contains standardized amounts of **alpha-casozepine** [8] [9]. The **timing of administration** appears flexible, with studies showing efficacy for both daytime stress reduction and evening sleep improvement. For sleep-specific applications, evening administration seems most appropriate, potentially leveraging the natural circadian increase in melatonin sensitivity. The hydrolysate form has demonstrated **superior efficacy** compared to isolated **alpha-casozepine**, suggesting that the complete peptide profile resulting from tryptic hydrolysis may contribute to the overall biological effect, possibly through enhanced absorption or complementary mechanisms of action [5].

### Analytical Methods and Quality Control

Standardized analytical methods are essential for ensuring consistent quality and biological activity of **alpha-casozepine**-containing products. **Chromatographic techniques**, particularly reverse-phase HPLC and UPLC, provide reliable quantification of **alpha-casozepine** and related bioactive peptides in hydrolysate preparations. These methods typically employ C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid, with detection at 214 nm for peptide bonds or 280 nm for aromatic residues [4]. Mass spectrometric analysis, including MALDI-TOF and LC-ESI-MS, enables precise identification and characterization of the peptide profile, ensuring batch-to-batch consistency and confirming the presence of key bioactive sequences [4] [2].

Functional quality control represents another critical aspect, with **in vitro bioassays** providing complementary data to chemical analysis. The chloride influx assay in neuroblastoma cells offers a physiologically relevant measure of GABAA receptor activation that correlates with in vivo activity [6] [7]. This assay measures fluorescence quenching of MQAE (a chloride-sensitive dye) following exposure to the hydrolysate, with demonstration of blockade by bicuculline confirming specificity for GABAA receptors. Additionally, **digestion stability assays** using sequential exposure to pepsin followed by Corolase PP provide important data on the resilience of bioactive peptides to gastrointestinal conditions and the generation of stable active fragments [4]. These functional assays collectively ensure that products contain not only the correct chemical composition but also the expected biological activity.

## Conclusion and Future Research Directions

**Alpha-casozepine** and its parent tryptic hydrolysate represent a **well-characterized example** of biologically active food-derived peptides with demonstrated effects on the central nervous system. The extensive preclinical and clinical research conducted on this compound provides a robust scientific foundation for its use in stress reduction and sleep improvement applications. The **dual advantage** of demonstrated efficacy and favorable safety profile positions this natural ingredient as a valuable option for managing subclinical anxiety and stress-related sleep disturbances without the limitations of pharmaceutical interventions.

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